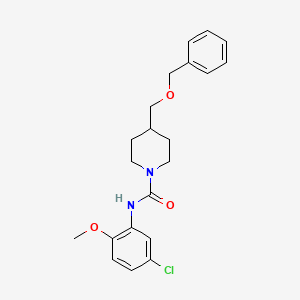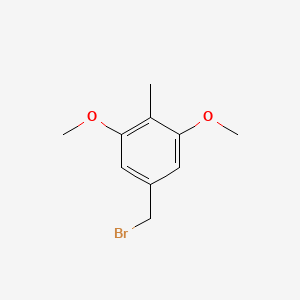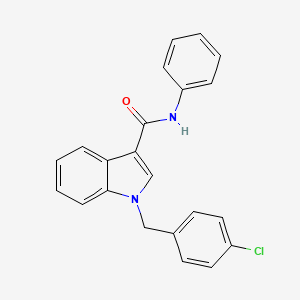
1-(4-chlorobenzyl)-N-phenyl-1H-indole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-chlorobenzyl)-N-phenyl-1H-indole-3-carboxamide” is a complex organic compound. It contains an indole core, which is a common structure in many natural and synthetic compounds . The compound also has a carboxamide group attached to the indole ring, a phenyl group, and a 4-chlorobenzyl group .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an indole with a suitable benzyl chloride in the presence of a base . The exact synthesis process for this specific compound could not be found in the available literature.Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as X-ray diffraction and various spectroscopic methods . These techniques allow for the identification of the positions of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the indole ring or the functional groups attached to it . The exact chemical reactions that “1-(4-chlorobenzyl)-N-phenyl-1H-indole-3-carboxamide” can undergo are not specified in the available literature.Aplicaciones Científicas De Investigación
Optimization of Chemical Functionalities for CB1 Receptor Modulation
A study by Khurana et al. (2014) explored the structural requirements of indole-2-carboxamides for allosteric modulation of the cannabinoid type 1 receptor (CB1). It identified key factors influencing binding affinity and cooperativity, leading to the discovery of potent CB1 allosteric modulators. This highlights the compound's potential application in designing CB1 receptor modulators with therapeutic implications (Khurana et al., 2014).
Synthetic Approaches for Functionalized Indoles
Grant et al. (2011) detailed synthetic strategies for creating diversely functionalized indoles, relevant to medicinal chemistry research. The methodologies provide scalable routes for synthesizing indole derivatives, offering a foundation for the synthesis of compounds like 1-(4-chlorobenzyl)-N-phenyl-1H-indole-3-carboxamide and their further elaboration in drug discovery efforts (Grant et al., 2011).
Molecular Structure and Analysis
Research by Geetha et al. (2019) focused on synthesizing and analyzing the structure of a closely related indole derivative. The study provided insights into molecular packing, intermolecular interactions, and electronic properties through DFT calculations, which are crucial for understanding the physicochemical properties and potential biological activities of such compounds (Geetha et al., 2019).
Anti-tuberculosis and Anticancer Activity
Mahanthesha et al. (2022) synthesized a series of indole derivatives demonstrating significant in vitro anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activity. This underscores the potential of indole carboxamide derivatives in therapeutic applications, including the treatment of tuberculosis and cancer (Mahanthesha et al., 2022).
Ring-opening Polymerization Catalyst
Koeller et al. (2009) reported the use of an indole derivative as an efficient catalyst for the ring-opening polymerization of l-lactide. This application demonstrates the compound's utility beyond medicinal chemistry, extending to materials science for the synthesis of biodegradable polymers (Koeller et al., 2009).
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-phenylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O/c23-17-12-10-16(11-13-17)14-25-15-20(19-8-4-5-9-21(19)25)22(26)24-18-6-2-1-3-7-18/h1-13,15H,14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFMJUSKTXSDLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2607904.png)

![4-{[(4-{4-[3-(Trifluoromethyl)phenyl]piperazine-1-carbonyl}cyclohexyl)methyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2607907.png)
![N-(3-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2607911.png)

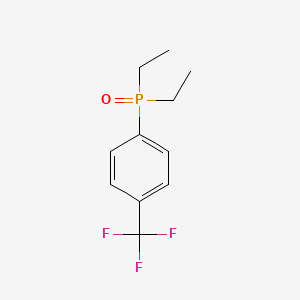
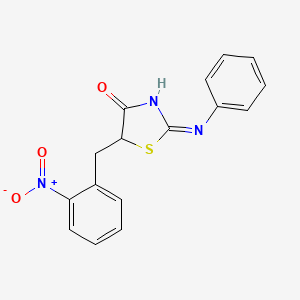
![Methyl 2-[(4-chloro-3-nitrophenyl)formamido]acetate](/img/structure/B2607916.png)
![7-hydroxy-3-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B2607917.png)
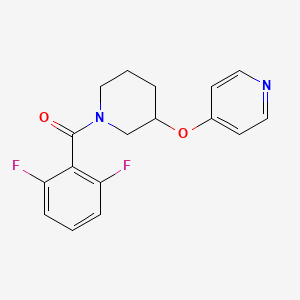
![N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
